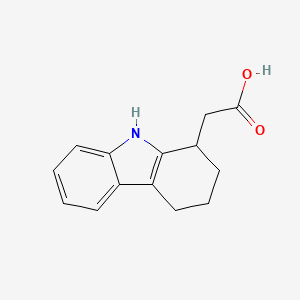

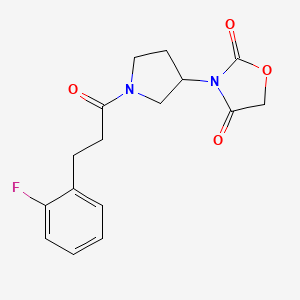

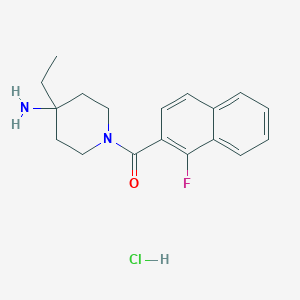

![molecular formula C19H21FN2O3S B2815597 4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide CAS No. 682762-89-6](/img/structure/B2815597.png)

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” is a compound with the molecular formula C19H21FN2O3S . It contains an indole nucleus, which is a bioactive aromatic compound found in many important synthetic drug molecules . Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Structure Analysis

Indole, a key component of this compound, is a heterocyclic system that provides the skeleton to many bioactive compounds . It contains a benzenoid nucleus and has 10 π-electrons, which makes it aromatic in nature . Electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis

While specific chemical reactions involving “4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide” are not detailed in the literature, indole derivatives in general have been synthesized and reported as antiviral agents .Physical And Chemical Properties Analysis

The compound has a molecular weight of 376.445 Da . Indole derivatives are generally crystalline and colorless in nature with specific odors .Applications De Recherche Scientifique

Cancer Treatment Applications

Benzenesulfonamide derivatives have shown promise as photosensitizers in photodynamic therapy for cancer treatment. For instance, zinc phthalocyanine substituted with benzenesulfonamide groups has demonstrated high singlet oxygen quantum yield, making it a potential candidate for Type II photosensitizers in cancer photodynamic therapy. This compound exhibits good fluorescence properties and appropriate photodegradation quantum yield, crucial for Type II mechanisms in treating cancer (Pişkin, Canpolat, & Öztürk, 2020). Additionally, N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have been investigated for their antiproliferative activity against tumor cell lines, including breast cancer and neuroblastoma, with certain derivatives showing higher activity than known anticancer drugs (Motavallizadeh et al., 2014).

Antimicrobial and Antifungal Applications

Benzenesulfonamide derivatives have also been explored for their antimicrobial and antifungal properties. A study synthesized a series of such derivatives and evaluated their in vitro antimicrobial and anticancer activities. Some compounds were found to be effective against various microbial strains, indicating their potential as antimicrobial agents (Kumar et al., 2014).

Enzyme Inhibition Applications

Furthermore, benzenesulfonamide derivatives have been investigated as inhibitors for specific enzymes. For example, they have been studied for their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. The synthesis and evaluation of N-substituted benzenesulfonamides have shown significant inhibitory activity against human carbonic anhydrase isoforms, suggesting their potential therapeutic applications (Gul et al., 2016).

Mécanisme D'action

Target of Action

The primary targets of the compound “4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzene-1-sulfonamide” are currently unknown. This compound is a derivative of indole, a heterocyclic compound that plays a significant role in cell biology . Indole derivatives have been used as biologically active compounds for the treatment of various disorders, including cancer and microbial infections . .

Mode of Action

These interactions can lead to changes in the conformation and function of the target molecules, thereby exerting its biological effects .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets

Pharmacokinetics

The compound’s physicochemical properties, such as its logp value of 474 and its polar surface area of 80 Ų, suggest that it may have good membrane permeability, which could influence its absorption and distribution . Its water solubility at 25°C is estimated to be 0.7234 mg/L, which could affect its bioavailability .

Result of Action

Indole derivatives are known to have various biologically significant properties, including anti-inflammatory, analgesic, and anticancer activities . The specific effects of this compound would depend on its specific targets and the biochemical pathways it affects.

Propriétés

IUPAC Name |

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O3S/c1-3-25-15-5-7-16(8-6-15)26(23,24)21-11-10-17-13(2)22-19-9-4-14(20)12-18(17)19/h4-9,12,21-22H,3,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIWFXUFOJDVNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCCC2=C(NC3=C2C=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethoxy-N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

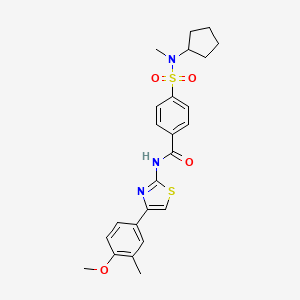

![N-{1-[(2,5-dimethoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2815519.png)

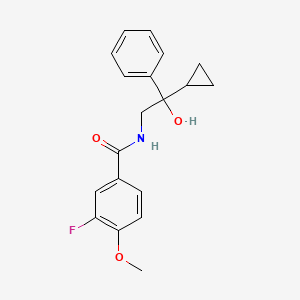

![3-{3-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine](/img/structure/B2815520.png)

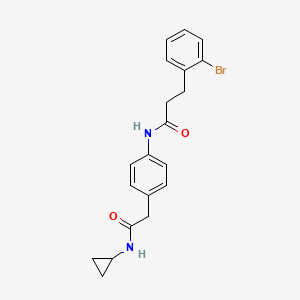

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2815533.png)

![2-Amino-4-(4-hydroxyphenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2815536.png)

![5-Chloro-6-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2815537.png)